![molecular formula C11H11F3N2O4 B2356800 4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide CAS No. 727674-57-9](/img/structure/B2356800.png)

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

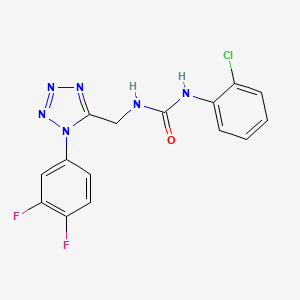

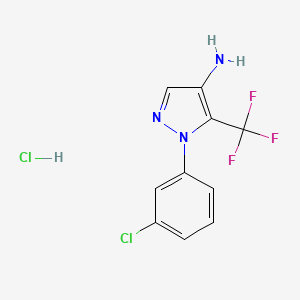

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a chemical compound with the molecular formula C11H11F3N2O4 . It has an average mass of 292.211 Da and a mono-isotopic mass of 292.067078 Da . This compound is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .

Molecular Structure Analysis

The molecular structure of 4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide consists of a benzamide core with a nitro group at the 4-position and a 2,2,2-trifluoroethoxyethyl group attached to the nitrogen atom .

Applications De Recherche Scientifique

Pharmaceutical Drug Synthesis

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide: is a compound that can be utilized in the synthesis of pharmaceutical drugs. Its nitro group is a crucial functional group in medicinal chemistry, often serving as a precursor for the introduction of amino groups into molecules . This transformation is fundamental in the creation of a variety of drugs, including those with antibacterial, antifungal, and anti-inflammatory properties.

Organic Synthesis

In organic synthesis, this compound can act as an intermediate for the preparation of more complex molecules. The presence of the nitro group allows for subsequent chemical reactions that can introduce new functional groups or modify the molecular structure to enhance its reactivity or stability .

Material Science

The trifluoroethoxy group in 4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide could potentially be explored for applications in material science. Compounds with fluorinated groups are known for their unique properties, such as high thermal stability and resistance to solvents and acids, which are valuable in creating advanced materials .

Analytical Chemistry

This compound may be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its well-defined structure and properties make it suitable for such applications .

Biological Studies

The nitro group of this compound can be reduced to an amino group in biological systems, making it a candidate for studying enzyme-catalyzed reduction reactions. This can provide insights into the metabolism of nitro-containing drugs and their mode of action within the body .

Environmental Chemistry

In environmental chemistry, 4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide could be used to study the environmental fate of nitroaromatic compounds. Its degradation products and pathways can be analyzed to understand the impact of such compounds on ecosystems .

Nonlinear Optics

The nitro group is known to contribute to the nonlinear optical properties of compounds. Therefore, this compound might be investigated for potential use in nonlinear optical materials, which are essential for applications like optical switching and modulation .

Chemical Education

Lastly, this compound can serve as an example in chemical education to illustrate the synthesis and properties of nitroaromatic compounds. It can be used in laboratory courses to teach students about various organic synthesis techniques and analytical methods .

Propriétés

IUPAC Name |

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c12-11(13,14)7-20-6-5-15-10(17)8-1-3-9(4-2-8)16(18)19/h1-4H,5-7H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRUGIUWLDAVFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOCC(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2356719.png)

![9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2356720.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2356721.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide](/img/structure/B2356725.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)

![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)

![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)